molecular formula C15H18N2O2S2 B2971856 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1705439-49-1

7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2971856
CAS RN: 1705439-49-1
M. Wt: 322.44
InChI Key: VEIRMHOKFFHHQQ-UHFFFAOYSA-N
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Description

The compound “7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains a furan ring, a thiophene ring, and a thiazepane ring, which are all heterocyclic compounds . The carboxamide group is a functional group that consists of a carbonyl (C=O) and an amine (NH2), which is often involved in protein structures .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan and thiophen rings might be introduced using palladium-catalyzed coupling reactions . The thiazepane ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophen rings are five-membered rings with one heteroatom (oxygen in furan, sulfur in thiophen), while thiazepane is a seven-membered ring with one nitrogen and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the polar carboxamide group. For example, the furan and thiophen rings might undergo electrophilic aromatic substitution . The carboxamide group could participate in various reactions, such as hydrolysis or reduction .

Scientific Research Applications

Synthesis and Reactivity

The compound 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a chemically complex molecule that could be involved in various synthesis and reactivity studies. Research in similar compounds demonstrates the potential for this compound in the synthesis of heterocyclic structures, which are critical in medicinal chemistry. For instance, compounds with furan and thiophene moieties have been synthesized for their unique chemical properties and potential applications in drug development and materials science. One study detailed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the methods for integrating furan and thiophene derivatives into complex heterocyclic systems (А. Aleksandrov & М. М. El’chaninov, 2017).

Antimicrobial Activity

The antimicrobial activity of compounds containing furan and thiophene moieties has been explored, suggesting potential applications for 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide in this field. A study reported the design, synthesis, and in vitro antimicrobial evaluation of furan/thiophene-1,3-benzothiazin-4-one hybrids, revealing that some synthesized compounds showed good activity against a range of bacteria and yeasts (Łukasz Popiołek, Anna Biernasiuk, & A. Malm, 2016).

Electrophilic Substitution Reactions

The reactivity of furan and thiophene derivatives under conditions of electrophilic substitution has been extensively studied. These reactions are crucial for functionalizing these rings and could be relevant for further derivatization of 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide. Research into furan-2-yl and thiophen-2-yl derivatives undergoing various electrophilic substitution reactions provides insights into how these moieties react under different chemical conditions, thereby offering a pathway for creating a wide array of functionalized compounds for further application in synthesis and drug development (A. Aleksandrov & M. Elchaninov, 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential pharmaceutical, given the prevalence of heterocyclic compounds in drugs .

Mechanism of Action

properties

IUPAC Name

7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-15(16-11-12-3-2-9-20-12)17-6-5-14(21-10-7-17)13-4-1-8-19-13/h1-4,8-9,14H,5-7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIRMHOKFFHHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

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